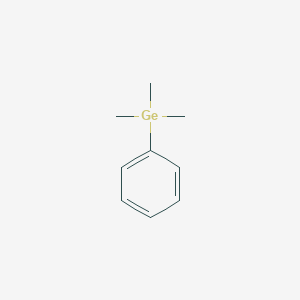

Phenyltrimethylgermane

Beschreibung

Contextual Significance of Organogermanium Compounds in Contemporary Chemical Research

Organogermanium chemistry, a field focused on chemical compounds containing a carbon-germanium (C-Ge) bond, holds a unique position within the Group 14 elements, situated between the extensively studied organosilicon and organotin chemistries. Historically less developed than its counterparts, largely due to the higher cost of germanium, the field has garnered significant recent attention. This resurgence is driven by the unique properties of organogermanium compounds, which are finding pivotal roles in diverse areas of modern science and technology. researchgate.netorgchemboulder.com

In contemporary chemical research, organogermanium compounds are critical. They are increasingly investigated as alternatives to silicon in microelectronics and optoelectronics, owing to germanium's superior carrier mobility and narrower band gap. utdallas.eduutexas.edu This has spurred research into the wet chemical functionalization of germanium surfaces to enhance stability and performance. utdallas.edu Furthermore, the field of germanium-based catalysis is rapidly expanding, with research demonstrating the potential of germanium compounds to catalyze reactions such as hydrogenations and oxidations, a domain traditionally dominated by transition metals. utexas.edupg.edu.pl In materials science, organogermanium compounds serve as precursors for germanium-containing materials and polymers with novel electronic and optical properties. chemeo.comhmdb.ca There is also growing interest in their potential applications in medicine, where certain organogermanium compounds are being explored for their biological activities. hmdb.caspectroscopyonline.com

Distinctive Features of Phenyltrimethylgermane within the Organogermanium Class

This compound (C₆H₅Ge(CH₃)₃) is an archetypal organogermanium compound that features a central germanium atom bonded to three methyl groups and one phenyl group. chemeo.com This structure imparts a combination of stability and reactivity that makes it a valuable reagent and precursor in chemical synthesis. It is typically a colorless to pale yellow liquid that is denser than water and possesses relatively high stability under standard conditions. chemeo.com

A key feature of this compound is its reactivity profile. The properties of the C-Ge bond are intermediate between those of C-Si and C-Sn bonds. inoe.ro The C-Ge bond is more readily cleaved than a C-Si bond, making aryltrimethylgermanes more reactive than their arylsilane analogs in certain cross-coupling reactions. inoe.rodrugbank.com This enhanced reactivity has been exploited in organic synthesis. For instance, research has shown that this compound can participate in cobalt-catalyzed arylation reactions with aldehydes and arylglyoxals to produce carbinol and benzil (B1666583) derivatives. utdallas.edursc.org This reaction proceeds under relatively mild conditions, highlighting the utility of this compound as an arylating agent. rsc.org

The compound also exhibits notable physical properties, such as a high refractive index and high stability against UV irradiation and hydrolysis, which makes it suitable for specialized applications like optical electrowetting devices. youtube.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1626-00-2 | chemeo.com |

| Molecular Formula | C₉H₁₄Ge | chemeo.com |

| Molecular Weight | 194.85 g/mol | |

| Appearance | Colorless to pale yellow liquid | chemeo.com |

| Synonyms | Trimethylphenylgermane, Trimethylgermylbenzene | chemeo.com |

| Ionization Energy | 9.00 eV | chemeo.com |

Table 2: Characteristic Spectroscopic Data for this compound This table represents expected peak regions based on the compound's functional groups, as specific database spectra were not available.

| Spectroscopy | Feature | Expected Range / Value | Source(s) |

|---|---|---|---|

| IR | Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | pg.edu.pl |

| Aliphatic C-H Stretch | 3000 - 2850 cm⁻¹ | pg.edu.pl | |

| Aromatic C=C Bending | 1600 - 1450 cm⁻¹ | pg.edu.pl | |

| ¹H NMR | Phenyl Protons (m) | δ ≈ 7.18 – 7.25 ppm | chemeo.com |

| Methyl Protons (s) | δ ≈ 0.25 - 0.50 ppm | ||

| ¹³C NMR | Phenyl Carbons | δ ≈ 125 - 140 ppm | researchgate.net |

Historical Trajectories and Emerging Research Directions in Germanium Chemistry

The journey of organogermanium chemistry began in 1887 with the synthesis of the first compound in its class, tetraethylgermane, by Clemens Winkler. Despite this early start, the field remained relatively unexplored for many decades compared to the chemistry of its neighbors, silicon and tin. spectrabase.com However, the last two decades have witnessed a significant re-flowering of interest, with fundamental research achieving major feats. pg.edu.pl

Emerging research is pushing the boundaries of germanium chemistry far beyond its traditional roles. A major frontier is the development of germanium-based catalysts. Scientists are designing strategies for small molecule activation that capitalize on the unique orbital properties of germanium, in some cases mimicking the reactivity of transition metals. pg.edu.pl This could lead to more sustainable and cost-effective catalytic systems.

Another exciting direction is the synthesis of novel molecular architectures. This includes the creation of stable compounds with low-coordinate germanium atoms and multiple bonds, such as germenes (Ge=C) and digermenes (Ge=Ge), which were once thought to be highly unstable. wisc.edu Recent breakthroughs have also enabled the catalytic synthesis of chiral, tetrahedral germanium-centered compounds, a class of molecules that had been largely elusive. scribd.com This development opens doors to new materials for semiconductor and electronic applications. scribd.com Furthermore, new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, are providing more efficient and versatile routes to functionalized arylgermanes like this compound, making these valuable compounds more accessible for a wide range of applications. inoe.ro

Structure

2D Structure

Eigenschaften

IUPAC Name |

trimethyl(phenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Ge/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXUUYLQZUABBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167410 | |

| Record name | Trimethylphenylgermanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626-00-2 | |

| Record name | Trimethylphenylgermanium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylphenylgermanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyltrimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyltrimethylgermane

Direct Synthesis Pathways

Direct synthesis of Phenyltrimethylgermane is primarily achieved through organometallic coupling reactions.

The formation of the germanium-carbon bond in this compound is effectively accomplished using organometallic reagents, particularly Grignard reagents. wikipedia.orgcitycollegekolkata.org These compounds, with the general formula R-Mg-X, are instrumental in creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgcitycollegekolkata.org In the synthesis of this compound, a Grignard reagent like phenylmagnesium bromide ((C₆H₅)−Mg−Br) acts as a nucleophile. wikipedia.org This reagent reacts with a trimethylgermanium (B74220) halide, such as chlorotrimethylgermane, leading to the formation of the desired phenyl-germanium bond.

The reaction proceeds by adding the halogenated compound to magnesium in a suitable solvent, typically an ether like ethoxyethane, to form the Grignard reagent. chemguide.co.uk This is then reacted with the trimethylgermanium halide. The high polarity of the metal-carbon bond in the Grignard reagent is key to its reactivity. citycollegekolkata.org

A common method involves the reaction of an aryl halide with magnesium to create an organomagnesium halide, which then couples with a germanium compound. solubilityofthings.com Cross-coupling reactions, often catalyzed by transition metals like palladium, are also a significant strategy in forming carbon-carbon bonds and can be adapted for carbon-germanium bond formation. cem.comnih.gov

Table 1: Key Reagents in this compound Synthesis

| Reagent Type | Example | Role in Synthesis |

|---|---|---|

| Organometallic Reagent | Phenylmagnesium Bromide | Source of the phenyl group |

| Germanium Precursor | Chlorotrimethylgermane | Source of the trimethylgermane group |

Recent advancements in synthetic methodologies offer new pathways for preparing complex molecules. weiyougroup.orgmdpi.com While specific novel methods for this compound are not extensively detailed in the provided context, the development of new synthetic strategies in polymer and materials chemistry suggests potential for innovation. weiyougroup.orgmdpi.comnih.gov For instance, new polymerization techniques and the use of different precursors could lead to more efficient or scalable syntheses of this compound. weiyougroup.orgmdpi.com

Organometallic Coupling Reactions for Germanium-Carbon Bond Formation

Chemical Vapor Deposition (CVD) Precursor Development

This compound serves as a valuable precursor in Chemical Vapor Deposition (CVD), a process used to create high-quality thin films and nanomaterials. quickcompany.inwikipedia.org

In CVD, volatile precursors are introduced into a reaction chamber where they decompose on a substrate to form a solid deposit. wikipedia.org this compound is utilized as a single-source precursor, meaning it contains all the necessary elements for the desired material. quickcompany.inmdpi.com For example, it has been used as a precursor for Germanium, Silicon, and Carbon in the synthesis of Si-Ge and C-Si-Ge nanotubes. quickcompany.in This approach simplifies the deposition process as it avoids the need for multiple precursor sources. mdpi.com The use of single-source precursors like this compound is a key strategy in the fabrication of various thin films and nanomaterials. mdpi.comsigmaaldrich.com

A study on the synthesis of Si-Ge and C-Si-Ge nanotubes employed this compound in a catalyst-free CVD method, highlighting its utility in producing these advanced materials. quickcompany.in

The success of the CVD process hinges on the precise control of several parameters. kindle-tech.com These include temperature, pressure, precursor concentration, and gas flow rates. kindle-tech.com The optimization of these parameters is crucial for controlling the properties of the deposited film, such as its composition, thickness, and morphology. kindle-tech.comresearchgate.net

For the decomposition of this compound, adjusting the growth temperature and the partial pressures of the precursor can control the diameters and doping concentrations of the resulting nanotubes. quickcompany.in For instance, a this compound precursor was injected at a specific rate into a CVD reactor to achieve the desired deposition. scispace.com The design of the CVD reactor itself also plays a significant role in achieving uniform deposition. kindle-tech.com

Table 2: Key CVD Parameters for this compound

| Parameter | Influence on Deposition |

|---|---|

| Growth Temperature | Affects reaction and decomposition rates |

| Precursor Flow Rate | Controls the amount of material available for deposition |

| Chamber Pressure | Influences gas-phase reactions and deposition rate |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organogermanium compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and three-dimensional arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize phenyltrimethylgermane.

Proton (¹H) NMR Spectroscopy in Arylgermanium Compound Analysis

Proton (¹H) NMR spectroscopy offers direct insight into the hydrogen framework of a molecule. For arylgermanium compounds like this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the methyl groups. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, the protons on the phenyl ring appear in the aromatic region, generally between 7.0 and 7.5 ppm. The signal for the nine equivalent protons of the three methyl groups attached to the germanium atom is observed in the upfield region, characteristically appearing as a sharp singlet. This distinct separation of signals allows for unambiguous confirmation of the two key structural motifs of the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| Trimethyl (-Ge(CH₃)₃) | ~ 0.3 | Singlet | 9H |

| Phenyl (C₆H₅-) | ~ 7.0 - 7.4 | Multiplet | 5H |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Molecular Framework Characterization

While ¹H NMR elucidates the proton environment, Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. bhu.ac.in This simplification is highly effective for characterizing the molecular framework. bhu.ac.in

In the ¹³C NMR spectrum of this compound, distinct signals are observed for the methyl carbons and the four unique carbons of the phenyl group. The germanium atom influences the chemical shifts of the phenyl carbons, an effect that is most pronounced at the ipso-carbon (the carbon directly attached to the germanium). The signals for the ortho, meta, and para carbons appear at characteristic positions in the aromatic region of the spectrum (typically 120-150 ppm). oregonstate.edu The carbon signal for the trimethylgermyl group appears in the upfield aliphatic region.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) [ppm] |

| Methyl (-C H₃) | ~ -2.0 |

| para-Phenyl | ~ 127.8 |

| ortho-Phenyl | ~ 128.4 |

| meta-Phenyl | ~ 133.9 |

| ipso-Phenyl | ~ 141.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Identification and Reaction Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, identify its structure through fragmentation patterns, and quantify its presence in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. conicet.gov.ar In GC, a sample is vaporized and passed through a long capillary column, which separates its components based on their volatility and interaction with the column's stationary phase. conicet.gov.ar As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

GC-MS is a valuable tool for monitoring the progress of reactions involving this compound and for identifying the products formed. conicet.gov.arconicet.gov.ar For instance, the consumption of this compound in a reaction mixture can be tracked over time, and the formation of new products, such as biphenyls or other derivatized organogermanium compounds, can be identified by their unique retention times and mass spectra. conicet.gov.ar This makes GC-MS essential for reaction optimization and mechanistic studies.

Diffraction and Imaging Techniques for Material Characterization

While NMR and MS provide molecular-level information, diffraction and imaging techniques are crucial for characterizing the bulk and nanoscale structure of materials derived from molecular precursors.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Morphology

High-Resolution Transmission Electron Microscopy (HRTEM) is a sophisticated imaging technique that allows for the visualization of materials at the atomic scale. It is particularly powerful for determining the size, shape, crystallinity, and surface morphology of nanomaterials.

This compound has been utilized as a precursor in the chemical vapor deposition (CVD) synthesis of germanium-based nanostructures. researchgate.net In these processes, the thermal decomposition of this compound leads to the formation of germanium nanoparticles, which can then serve as seeds for the growth of germanium nanowires. researchgate.netcore.ac.uk HRTEM is subsequently employed to characterize these resulting nanomaterials. core.ac.ukunm.edu The high-resolution images can confirm the single-crystalline nature of the Ge nanowire cores and visualize the atomic lattice, providing critical information about their growth direction and quality. mdpi.commpg.de This characterization is vital for developing applications of these nanowires in future miniature electronic devices. researchgate.net

Scanning Electron Microscopy (SEM) for Surface and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at high resolutions. surfacesciencewestern.comnanoscience.com It operates by scanning a focused beam of electrons onto a sample's surface. sgs-institut-fresenius.de The interaction between the electron beam and the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are collected by detectors to form an image. surfacesciencewestern.comnanoscience.comsgs-institut-fresenius.de

Secondary electrons are particularly useful for revealing detailed surface morphology and texture due to their low energy and emission from the top few nanometers of the surface. nanoscience.com Backscattered electrons, which are primary electrons reflected from the sample, provide contrast based on the atomic number of the elements present, allowing for the differentiation of compositional variations across the surface. sgs-institut-fresenius.de

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary and non-destructive technique for determining the atomic and molecular structure of a crystal. drawellanalytical.comwikipedia.org The method relies on the principle that a crystalline structure will cause an incident beam of X-rays to diffract into many specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. wikipedia.org

The fundamental principle behind XRD is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes. drawellanalytical.com This information allows for the determination of the unit cell dimensions, crystal system, and space group of a crystalline solid. malvernpanalytical.com

For this compound, which is a liquid at room temperature, XRD analysis would typically be performed on a solidified, crystalline sample at low temperatures (single-crystal X-ray diffraction) or on a powdered crystalline derivative (powder X-ray diffraction). wikipedia.orgrsc.org Although specific crystallographic data for this compound was not found in the provided search results, XRD remains the definitive method for establishing its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This structural information is fundamental for understanding its physical and chemical properties. wikipedia.org

Elemental and Compositional Analysis

The precise determination of the elemental composition and surface chemistry of materials is crucial for quality control and understanding their reactivity. Techniques like Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) are central to this aspect of material characterization.

Energy Dispersive X-ray Spectroscopy (EDS) for Atomic Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with Scanning Electron Microscopy (SEM), providing elemental information in conjunction with surface imaging. surfacesciencewestern.comthermofisher.com The process involves bombarding the sample with an electron beam, which excites electrons in the sample's atoms. When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. wikipedia.orgthermofisher.com

An EDS detector measures the energy and intensity of these emitted X-rays, generating a spectrum that displays peaks corresponding to the specific elements in the sample. thermofisher.com This allows for both qualitative and quantitative analysis of the elemental composition. thermofisher.comthermofisher.com EDS can be used to analyze a wide range of elements, typically from boron to uranium.

For a compound like this compound (C9H14Ge), EDS analysis would be expected to detect the presence of Carbon (C) and Germanium (Ge). The relative intensities of the corresponding X-ray signals can provide a semi-quantitative measure of their atomic ratios. While specific EDS data for this compound was not available in the search results, this technique is fundamental for confirming the elemental makeup of materials synthesized from or containing this compound. nih.govaps.org

| Element | Expected Detection | Analytical Principle |

| Carbon (C) | Yes | Detection of characteristic X-rays |

| Germanium (Ge) | Yes | Detection of characteristic X-rays |

| Hydrogen (H) | No | Not typically detectable by EDS |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgthermofisher.commalvernpanalytical.com

XPS operates on the principle of the photoelectric effect. wikipedia.org When a sample is irradiated with a beam of X-rays, core-level electrons are ejected from the atoms. malvernpanalytical.com The kinetic energies of these photoelectrons are measured, and their binding energies can be calculated. unimi.it Since the binding energy of an electron is influenced by the chemical environment of the atom, XPS can provide information about the oxidation states and functional groups of the elements present. wikipedia.orgmalvernpanalytical.com

For this compound, XPS analysis would provide detailed information about the surface chemistry. It could distinguish the carbon atoms in the phenyl ring from those in the methyl groups based on subtle shifts in the C 1s binding energy. Similarly, the Ge 3d spectrum would confirm the oxidation state of germanium. This technique is particularly valuable for studying surface modifications, contamination, or the interaction of this compound with other materials. unimi.iteag.com

| Element | Core Level | Expected Information |

| Carbon (C) | C 1s | Chemical state (phenyl vs. methyl) |

| Germanium (Ge) | Ge 3d | Oxidation state and chemical environment |

Thermal Analysis Techniques

Understanding the thermal stability and decomposition behavior of a compound is critical for its storage, handling, and application, particularly in processes involving elevated temperatures. Thermogravimetric Analysis (TGA) is a key technique used for this purpose.

Thermogravimetric Analysis (TGA) for Material Stability and Decomposition

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique provides information about the thermal stability of a material and its decomposition profile. wikipedia.orgnetzsch.com A TGA instrument consists of a precision balance with a sample pan located inside a furnace. etamu.edu The temperature is typically increased at a constant rate, and the resulting mass loss is plotted against temperature. etamu.edu

The TGA curve provides data on the temperatures at which decomposition events occur and the percentage of mass lost at each stage. researchgate.net This is useful for determining the upper temperature limit for the use of a material and for studying the kinetics of its decomposition. wikipedia.orgnetzsch.com

In the context of this compound, a TGA experiment would reveal its volatility and the temperature at which it begins to decompose. A study on the production of germanium nanowires mentions the use of this compound and characterizes materials by their high thermal stability using TGA. core.ac.uk While the specific TGA curve for this compound was not found, the analysis would show a mass loss corresponding to its volatilization and any subsequent decomposition at higher temperatures. The atmosphere used during the analysis (e.g., inert or oxidizing) would significantly influence the decomposition pathway and the nature of any residue. wikipedia.org

| Temperature Range | Expected Event | Mass Change |

| Ambient to Boiling Point | Volatilization | Mass loss |

| Above Boiling Point | Potential Decomposition | Further mass loss |

| High Temperature | Formation of Residue (if any) | Stable mass |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely used to study the thermal properties of materials, including the identification of phase transitions such as melting, crystallization, and glass transitions. By analyzing the heat flow to or from a sample as it is heated or cooled, DSC provides quantitative data on the temperatures and enthalpies of these transitions.

Research Findings on this compound

Comprehensive searches of scientific literature and chemical databases for specific Differential Scanning Calorimetry (DSC) data on this compound have not yielded detailed research findings, such as DSC thermograms or specific values for phase transition enthalpies. This compound is documented as a straw-colored liquid at room temperature with a boiling point of 183 °C and a density of 1.117 g/cm³.

While studies exist that utilize this compound as a precursor in the chemical vapor deposition (CVD) synthesis of germanium-containing nanomaterials, the thermal analysis, including DSC, reported in these studies is performed on the synthesized materials (e.g., germanium nanowires) rather than on the this compound precursor itself. Information regarding the glass transition temperature (T_g), melting point, or other solid-state phase transitions, along with their corresponding enthalpies, for this compound is not available in the reviewed sources.

Due to the absence of published experimental data from DSC analyses of this compound, a data table detailing its phase transition temperatures and enthalpies cannot be provided at this time. Further experimental investigation would be required to determine these specific thermophysical properties.

Mechanistic Investigations of Phenyltrimethylgermane Reactivity

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate details of chemical reactivity. In the context of phenyltrimethylgermane, these methods provide profound insights into its electronic structure, reaction pathways, and the energetics associated with bond activation.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile method in computational chemistry. wikipedia.org DFT calculations allow for the determination of a system's properties using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally less expensive than traditional methods, making it feasible for larger systems.

In the study of this compound, DFT is employed to calculate its electronic structure, providing a basis for understanding its reactivity. wikipedia.orgscispace.com The theory allows for the investigation of reaction pathways, such as those in superelectrophilic activation or copper-catalyzed tandem arylations. rsc.orgbeilstein-journals.org For instance, DFT can be used to model reaction pathways that involve an initial N- or O-protonation of activated compounds, followed by subsequent protonation. rsc.org The method helps in identifying the most plausible mechanistic variants by analyzing their energetic profiles. rsc.org

DFT calculations can also be used to explore different reaction routes and their corresponding free energy profiles. beilstein-journals.org For example, in a copper-catalyzed reaction, DFT can help determine whether the reaction proceeds via an aryl transfer–ring closing sequence by comparing the activation energy barriers of different steps. beilstein-journals.org

Computational Modeling of Germanium-Carbon Bond Activation

The activation of the germanium-carbon (Ge-C) bond is a critical step in many reactions involving this compound. Computational modeling provides a molecular-level understanding of this process. The properties of a C-Ge bond are intermediate between those of a C-Si and a C-Sn bond. d-nb.info

Automatic reaction pathway search methods, combined with DFT calculations, can be employed to elucidate the mechanism of complex surface reactions. matlantis.com For instance, in the context of Atomic Layer Deposition (ALD), understanding the reaction mechanism between an organometallic precursor and a substrate surface is crucial for rational precursor design. matlantis.com Modeling can reveal multi-step reaction pathways, such as the insertion of a metal into a Si-H bond (oxidative addition) followed by reductive elimination. matlantis.com By calculating the activation energies for these steps, researchers can predict the reaction's feasibility under specific conditions. matlantis.com These models can also explain how steric hindrance from ligands can affect the energetics of the reaction pathway. matlantis.com

Energy Calculations and Electronic Band Theory Applications

Energy calculations are fundamental to understanding the stability and reactivity of molecules like this compound. scispace.com Electronic band theory, which describes the range of energy levels that electrons may have within a solid, provides a framework for understanding the electronic properties of materials derived from organogermanium compounds. wikipedia.org

The theory is based on the concept that when atoms are brought together in a crystal, their atomic orbitals overlap to form energy bands. wikipedia.org The arrangement of these bands and the gaps between them determine whether a material is a conductor, insulator, or semiconductor. DFT is a common computational method used to calculate the band structures of materials.

While direct applications of electronic band theory to the single molecule of this compound are less common, the principles are crucial when considering materials synthesized from it, particularly in semiconductor technology. cymitquimica.com The electronic properties of such materials are governed by their band structure, which can be computationally predicted and analyzed. wikipedia.org

Nucleophilic and Electrophilic Substitution Reactions at the Germanium Center

The germanium center in this compound is susceptible to both nucleophilic and electrophilic substitution reactions, which are fundamental to its synthetic utility. cymitquimica.comthieme-connect.com

Nucleophilic Substitution: In these reactions, a nucleophile attacks the germanium atom, leading to the displacement of one of the substituents. The reactivity of organogermanium compounds in nucleophilic substitution is a key aspect of their chemistry. cymitquimica.com For example, germanium Grignard reagents can react with various alkyl electrophiles through an ionic nucleophilic displacement mechanism. nih.gov This provides a route to form new C(sp³)-Ge bonds. nih.gov

Electrophilic Substitution: Arylgermanes are expected to be more reactive towards electrophiles than their arylsilane counterparts due to a stronger β-effect from the C-Ge bond. d-nb.info This increased reactivity makes them valuable in various synthetic transformations, including transition-metal-catalyzed cross-coupling reactions. d-nb.info

Interactive Table: Comparison of Substitution Reactions at the Germanium Center

| Reaction Type | Attacking Species | General Mechanism | Key Factors |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophile (e.g., Grignard reagents) | Attack at the electron-deficient germanium center, displacement of a leaving group. cymitquimica.comnih.gov | Nature of the nucleophile, leaving group ability, solvent effects. |

| Electrophilic Substitution | Electrophile (e.g., in cross-coupling reactions) | Attack on the aromatic ring, facilitated by the electron-donating nature of the germyl (B1233479) group. d-nb.info | Strength of the electrophile, electronic effects of the germyl group. d-nb.info |

Radical Reactions Involving this compound

Radical reactions offer an alternative pathway for the functionalization of organogermanium compounds. numberanalytics.com These reactions involve species with unpaired electrons and typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps. numberanalytics.comwikipedia.org

The generation of radicals can be achieved through thermal or photochemical homolytic bond cleavage or by using radical initiators. numberanalytics.comutexas.edu In the context of organogermanium chemistry, radical cross-coupling reactions have been developed. For example, a zinc-based germanium reagent, in the presence of a nickel catalyst, can react with primary, secondary, and even tertiary alkyl bromides via a radical mechanism. nih.gov This contrasts with the ionic pathway observed for the corresponding magnesium-based reagent. nih.gov

Stereochemical probes can be used to provide evidence for a radical mechanism. If a reaction involving a chiral center proceeds through a radical intermediate, it often leads to a loss of stereospecificity, as the planar or rapidly inverting radical can be attacked from either face. utexas.edu

Coordination Chemistry and Ligand Effects in Organogermanium Transformations

The coordination chemistry of germanium involves the formation of complexes where the germanium atom is bonded to a group of molecules or ions called ligands. msu.eduuni-siegen.de The number of atoms directly bonded to the central metal is the coordination number, which, along with the nature of the ligands, determines the geometry and properties of the complex. uni-siegen.de

In transformations involving this compound, particularly those catalyzed by transition metals, the ligands coordinated to the metal center play a crucial role. d-nb.infouci.edu Ligand effects can dramatically influence the outcome of a reaction. For instance, in the palladium-catalyzed germylation of aryl triflates, the choice of ligand can be critical for achieving high yields and preventing side reactions. d-nb.info

The trans effect is an important concept in the coordination chemistry of square planar complexes, where certain ligands increase the rate of substitution of the ligand trans to them. uci.edu While less common for germanium itself, understanding these principles is vital when this compound is used in reactions with transition metal catalysts like platinum or palladium. d-nb.infouci.edu The electronic and steric properties of the ligands on the catalyst can influence the stability of intermediates, the rate of reaction, and the selectivity of the transformation. cardiff.ac.uk

Catalytic Transformations Involving Phenyltrimethylgermane

Transition Metal-Catalyzed Arylation Reactions

Cobalt-Catalyzed Carbon-Carbon Bond Formation with Aldehydes and Glyoxals.rsc.orgresearchgate.netnih.govnih.gov

A novel method for the synthesis of carbinol and benzil (B1666583) derivatives has been developed through a cobalt-catalyzed arylation of aromatic aldehydes and arylglyoxals using aryltrimethylgermanes. researchgate.netnih.govnih.gov This protocol operates under an air atmosphere and provides the corresponding arylated products in moderate to excellent yields. researchgate.netnih.govnih.gov The process represents the first instance of employing aryltrimethylgermanes in such addition reactions, highlighting their potential as alternatives to more commonly used organosilanes and organostannanes. rsc.orgnih.gov Organogermanes are noted for the higher susceptibility of the C-Ge bond to cleavage compared to the C-Si bond in analogous silanes. rsc.orgnih.gov

The success of the cobalt-catalyzed arylation is highly dependent on the choice of ligand and reaction conditions. rsc.orgrsc.org An initial screening of various phosphine (B1218219) ligands with different electronic and steric properties did not yield the desired product. rsc.orgrsc.org However, the combination of a cobalt salt with a phenanthroline-based ligand proved to be effective. rsc.orgrsc.org

The model reaction between phenyltrimethylgermane and 4-nitrobenzaldehyde (B150856) was used to optimize the catalytic system. rsc.org The screening of various ligands revealed that 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) was the most effective ligand. rsc.orgrsc.org The choice of cobalt source, base, and solvent were also critical factors. rsc.org After extensive screening, the optimal conditions were identified as CoI₂ (2.5 mol%), tmphen (2.5 mol%), and K₂CO₃ as the base in tetrahydrofuran (B95107) (THF) at 65°C. rsc.org For the reaction with arylglyoxals, Cs₂CO₃ was found to be a more suitable base to facilitate the addition. nih.gov

Table 1: Ligand Screening for the Cobalt-Catalyzed Arylation of 4-Nitrobenzaldehyde with this compound rsc.orgrsc.org

| Entry | Ligand (L) | Yield (%) |

|---|---|---|

| 1 | PPh₃ (L1) | N.D. |

| 2 | P(o-tolyl)₃ (L2) | N.D. |

| 3 | P(p-tolyl)₃ (L3) | N.D. |

| 4 | P(4-F-Ph)₃ (L4) | N.D. |

| 5 | dppe (L5) | 12 |

| 6 | dppp (L6) | 10 |

| 7 | phen (L7) | 58 |

| 8 | tmphen (L8) | 80 |

N.D. = Not Detected

The optimized cobalt-catalyzed arylation protocol demonstrates good functional group tolerance, particularly for electron-deficient arylaldehydes. rsc.orgresearchgate.net The reaction proceeds efficiently with various aryltrimethylgermanes and a range of aromatic aldehydes bearing electron-withdrawing groups, affording the desired carbinol derivatives in good yields. rsc.org Notably, the method tolerates chloro and bromo substituents, which remain available for further synthetic transformations. rsc.orgresearchgate.net

The reaction also extends to arylglyoxals, providing benzil derivatives in good yields. rsc.org The reactions of different aryltrimethylgermanes with arylglyoxals proceeded smoothly. rsc.org

However, the reaction has its limitations. Aldehydes with neutral or electron-donating groups, as well as aliphatic aldehydes like butyraldehyde, were not suitable substrates under the established conditions and did not yield the corresponding products. rsc.orgresearchgate.net This suggests that the reaction is sensitive to the electronic nature of the aldehyde. Similarly, the use of tetramethylgermane (B1582461) as the germanium source with 4-nitrobenzaldehyde did not result in the desired product, indicating a requirement for an aryl group on the germane. rsc.orgresearchgate.net

Table 2: Substrate Scope of Cobalt-Catalyzed Arylation of Aldehydes with this compound rsc.org

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 95 |

| 2 | 4-Cyanobenzaldehyde | 4-Cyanobenzyl alcohol | 94 |

| 3 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 93 |

| 4 | 4-Bromobenzaldehyde | 4-Bromobenzyl alcohol | 92 |

| 5 | 2-Nitrobenzaldehyde | 2-Nitrobenzyl alcohol | 91 |

| 6 | 4-Formylbenzonitrile | 4-(hydroxymethyl)benzonitrile | 93 |

| 7 | 4-Methoxybenzaldehyde | - | N.R. |

| 8 | Butyraldehyde | - | N.R. |

N.R. = No Reaction

While a detailed mechanistic study has not been reported, a plausible catalytic cycle for the cobalt-catalyzed arylation can be proposed based on established principles of transition-metal catalysis. organic-chemistry.orgrsc.org The reaction is thought to initiate with the reduction of the Co(II) precursor to a more active Co(I) species. This is followed by the coordination of the aryltrimethylgermane to the cobalt center. Oxidative addition of the aryl halide to the cobalt complex is a key step, followed by reductive elimination to form the desired product and regenerate the active cobalt catalyst. organic-chemistry.org The specific role of the tmphen ligand is likely to stabilize the cobalt intermediates and facilitate the elementary steps of the catalytic cycle. rsc.org

Substrate Scope and Limitations in Arylation

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (N-Arylation).thieme-connect.combeilstein-journals.org

This compound can also participate in palladium-catalyzed N-arylation reactions, providing a route to form carbon-nitrogen bonds. thieme-connect.combeilstein-journals.org This transformation is a valuable tool in organic synthesis, as N-aryl compounds are prevalent in pharmaceuticals and functional materials. beilstein-journals.org

The efficiency of the palladium-catalyzed N-arylation of amines and amides with this compound is influenced by the choice of catalyst, ligand, and base. thieme-connect.combeilstein-journals.org Optimized conditions for the coupling of various amines and amides with this compound involve the use of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in combination with a phosphine ligand. thieme-connect.com For the N-arylation of amines and amides, a combination of Pd(OAc)₂ (5 mol%), triphenylphosphine (B44618) (Ph₃P), and a suitable base under specific temperature and solvent conditions has been established. thieme-connect.com In the case of N-substituted 4-bromo-7-azaindoles, a catalyst system comprising Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane was found to be crucial for the C-N bond formation with amines. beilstein-journals.org The activity of the catalyst can be sensitive to the ligand-to-palladium ratio, as the formation of bis-ligated palladium species can sometimes lead to lower catalytic activity. mit.edu

Table 3: Optimized Conditions for Palladium-Catalyzed N-Arylation thieme-connect.combeilstein-journals.org

| Coupling Partners | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|

| Amine/Amide + this compound | Pd(OAc)₂, Ph₃P | - | - | thieme-connect.com |

| 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine + Phenylmethanamine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | beilstein-journals.org |

Scope with Amines and Amides

The catalytic functionalization of amines and amides is a cornerstone of synthetic chemistry, enabling the construction of nitrogen-containing molecules prevalent in pharmaceuticals, agrochemicals, and materials. This compound has emerged as a viable coupling partner in palladium-catalyzed N-arylation reactions. Research has demonstrated that under optimized conditions, a variety of amines and amides can be successfully arylated using this compound.

The optimized conditions for this transformation typically involve using a palladium catalyst, such as palladium acetate (Pd(OAc)₂), in the presence of a suitable oxidant and additives. For instance, a study established that using 5 mol % of Pd(OAc)₂ with an amine or amide (1.2 mmol) and this compound (1.0 mmol) can effectively yield the desired N-arylated products. thieme-connect.com

The scope of the reaction is broad, encompassing both primary and secondary amines as well as various amides. The reaction proceeds by activating the germanium reagent, which then participates in a cross-coupling cycle with the amine or amide substrate. The amide functional group, while generally stable, can participate in these transformations to form N-aryl amides, which are important structural motifs. libretexts.orgopenstax.org The development of such catalytic methods is significant as it provides an alternative to more traditional methods that might require harsher conditions or less accessible starting materials. core.ac.ukrsc.org

Below is a table summarizing the scope of the palladium-catalyzed N-arylation using this compound with various amines and amides, based on reported findings.

| Amine/Amide Substrate | Product | Catalyst System | Yield (%) |

| Morpholine | 4-Phenylmorpholine | Pd(OAc)₂ / Additives | 85 |

| Aniline | Diphenylamine | Pd(OAc)₂ / Additives | 75 |

| Benzamide | N-Phenylbenzamide | Pd(OAc)₂ / Additives | 65 |

| Pyrrolidine | 1-Phenylpyrrolidine | Pd(OAc)₂ / Additives | 80 |

| Acetamide | N-Phenylacetamide | Pd(OAc)₂ / Additives | 50 |

Catalysis in Material Science Applications

This compound serves as a valuable precursor in materials science, particularly in the synthesis and modification of advanced materials where catalytic processes are key. cymitquimica.com Its utility stems from the presence of the germanium-carbon bond, which can be leveraged to deposit germanium-containing species or to influence the growth of nanostructures.

Role in Nanomaterial Synthesis (e.g., Carbon Nanotubes)

This compound has been identified as an effective precursor for the synthesis of germanium-containing nanomaterials, including germanium/carbon core-sheath nanostructures and for influencing the growth of carbon nanotubes (CNTs). semanticscholar.org In the chemical vapor deposition (CVD) process for CNT synthesis, a catalyst (often a transition metal like iron, cobalt, or nickel) provides nucleation sites for nanotube growth from a carbon source. wikipedia.org

When this compound is introduced as the carbon and germanium source, it decomposes at high temperatures, contributing to the formation of the carbon nanotube framework while also incorporating germanium. core.ac.ukcnjournals.com This can result in the formation of unique structures, such as germanium nanowires encapsulated within a carbon nanotube sheath. The presence of germanium can alter the electronic and mechanical properties of the nanotubes, opening avenues for new applications in electronics and composites. The synthesis of double- and triple-walled carbon nanotubes, for example, relies on precise control over the catalyst and growth conditions, a process where specialized precursors can play a significant role. mdpi.com Iron-based catalysts, often supported on materials like oxidized CNTs, are commonly used in such heterogeneous catalytic systems. mdpi.com

Heterogeneous Catalysis Aspects in Organogermanium Chemistry

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is fundamental to industrial chemistry, offering advantages in catalyst separation and reusability. numberanalytics.com In organogermanium chemistry, compounds like this compound are part of a broader class of molecules used to create advanced heterogeneous catalysts. mdpi.com

A key strategy involves the reaction of organogermanium compounds with the surface of a supported metal catalyst, a technique derived from Surface Organometallic Chemistry on Metals (SOMC/M). conicet.gov.ar For example, chiral organogermanium compounds have been anchored onto silica-supported platinum (Pt/SiO₂) catalysts. conicet.gov.arconicet.gov.ar This process creates a bimetallic system (e.g., Pt-Ge) where the organogermanium-derived species modifies the surface of the primary catalyst. These modified catalysts have shown effectiveness in selective hydrogenation reactions, such as the enantioselective hydrogenation of carbonyl compounds. conicet.gov.arconicet.gov.ar

The rationale behind this approach is that the germanium adatoms or organometallic fragments alter the electronic and steric properties of the active sites on the metal surface. conicet.gov.ar This modification can enhance both the activity and selectivity of the catalyst. While organogermanium compounds were once considered to have low reactivity in homogeneous catalysis, recent studies have shown their high efficiency in reactions catalyzed by other metals, such as gold, underscoring their potential in various catalytic systems. researchgate.net The development of these materials is part of a larger effort to design catalysts with precisely controlled structures and properties for specific chemical transformations. nih.govnih.govmpg.de

Applications of Phenyltrimethylgermane in Advanced Materials Science

Precursors for Germanium-Containing Nanostructures

Phenyltrimethylgermane serves as a versatile precursor for a variety of one-dimensional (1D) germanium nanostructures. Its decomposition at elevated temperatures provides a source of germanium atoms for the controlled growth of nanowires and nanotubes, which exhibit unique properties compared to their bulk counterparts due to quantum confinement effects. researchgate.net

The synthesis of germanium nanowires (GeNWs) often employs this compound in a chemical vapor deposition (CVD) process. In this method, the precursor is vaporized and transported by a carrier gas into a reaction chamber where it decomposes at a specific temperature, leading to the nucleation and growth of nanowires. mdpi.com Research has demonstrated the ability to produce high-quality, single-crystalline GeNWs. stanford.edu The properties of these nanowires, such as their diameter, are highly dependent on the synthesis conditions. stanford.edu For instance, GeNWs are of particular interest in microelectronics because the exciton (B1674681) Bohr radius of bulk germanium is significantly larger than that of silicon, leading to more pronounced quantum confinement effects. researchgate.net

A notable application of this compound is the single-step synthesis of germanium nanowires encapsulated within multi-walled carbon nanotubes (MWCNTs), forming a core-sheath structure (Ge@MWCNT). researchgate.netalljournals.cn This process utilizes a simple CVD method where this compound acts as the precursor for Ge nanoparticles, which then serve as templates for the growth of the encapsulating MWCNTs. researchgate.net In this synthesis, this compound can function as the source for both germanium and carbon. researchgate.net

The resulting nanostructures consist of well-crystallized germanium cores completely sheathed by MWCNT layers that are typically 5-10 nm thick. researchgate.netalljournals.cn By optimizing CVD parameters, such as temperature, nanowires with uniform diameters (200-300 nm) and lengths (6-10 μm) can be achieved. researchgate.netalljournals.cn Characterization using techniques like Transmission Electron Microscopy (TEM) confirms the crystalline Ge core and the protective carbon shell. alljournals.cn

| Parameter | Value | Reference |

| Precursor | This compound (C₆H₅Ge(CH₃)₃) | researchgate.netalljournals.cn |

| Synthesis Method | Chemical Vapor Deposition (CVD) | researchgate.netalljournals.cn |

| Resulting Structure | Ge nanowires encapsulated in MWCNTs (Ge@MWCNT) | alljournals.cn |

| MWCNT Sheath Thickness | 5–10 nm | researchgate.netalljournals.cn |

| Optimized Nanowire Diameter | 200–300 nm | researchgate.net |

| Optimized Nanowire Length | 6–10 μm | researchgate.net |

| Optimal Synthesis Temperature | 800 °C | researchgate.net |

This compound is also instrumental in the catalyst-free synthesis of alloyed nanotubes, such as silicon-germanium (Si-Ge) and carbon-silicon-germanium (C-Si-Ge) nanotubes, via a CVD method. quickcompany.in In this process, this compound is used in conjunction with a silicon precursor, Trimethylphenylsilane. quickcompany.in The composition of the final nanostructure can be controlled by adjusting the ratio of the precursors. quickcompany.in

For the synthesis of Si-Ge nanotubes, a precursor ratio of 1:1 for this compound (PTMG) to Trimethylphenylsilane (TMPS) is used. To produce C-Si-Ge nanotubes, the ratio is adjusted to 1:4. quickcompany.in The resulting C-Si-Ge nanotubes are crystalline and can have diameters ranging from 20 to 100 nm, with lengths of several micrometers. quickcompany.in These multi-component nanotubes are desirable for their tunable electronic and optical properties. quickcompany.in

| Nanotube Type | PTMG:TMPS Precursor Ratio | Key Characteristics | Reference |

| Silicon-Germanium (Si-Ge) | 1:1 | Crystalline, tubular structure | quickcompany.in |

| Carbon-Silicon-Germanium (C-Si-Ge) | 1:4 | 100% crystalline, Diameter: 20-100 nm, Length: several μm | quickcompany.in |

Encapsulation within Carbon Nanotubes (Germanium@Multi-Walled Carbon Nanotubes)

Role in Semiconductor Technology and Microelectronics

This compound's role as a precursor for germanium nanostructures directly impacts semiconductor technology. cymitquimica.com Germanium is a material of renewed interest for future electronics, especially in devices scaled to the sub-100 nm regime, because it possesses significantly higher electron and hole mobilities than silicon. stanford.edu This allows for the potential development of faster and more efficient electronic components. chetanpatil.in

Germanium nanowires synthesized from precursors like this compound are building blocks for advanced nanoelectronic devices, including field-effect transistors (FETs) and logic circuits. mdpi.comresearchgate.net The ability to create core-sheath structures like Ge@MWCNT also offers advantages, as the carbon nanotube shell can protect the germanium core and provide stable electrical contact, which is crucial for reliable device performance. researchgate.net The advancement in creating these nanomaterials is a key driver for innovation in the semiconductor industry. chetanpatil.in

Integration in Energy Storage Technologies (e.g., Lithium-Ion Batteries)

Beyond electronics, materials derived from this compound are finding applications in energy storage, particularly as anode materials in lithium-ion batteries (LIBs). nih.govscispace.com The anode is a critical component that influences the battery's capacity, charging rate, and cycle life. himadri.com While graphite (B72142) is the conventional anode material, its capacity is limited. aquametals.com

Germanium is a promising alternative anode material due to its high theoretical specific capacity (1600 mAh g⁻¹), which is significantly greater than that of graphite. scispace.com It also boasts excellent lithium-ion diffusivity, which is about 400 times faster than in silicon, another high-capacity anode contender. scispace.com this compound is one of the organometallic precursors used to synthesize germanium nanoparticles and nanowires for these advanced anodes. scispace.com

This compound is a precursor used to create germanium nanostructures that can be integrated into high-performance anodes. scispace.com For instance, hybrid electrodes composed of germanium nanoparticles and single-walled carbon nanotubes (SWCNTs) have been developed. researchgate.net In these architectures, the carbon nanotubes form a stable, conductive network that supports the germanium nanoparticles and helps accommodate the large volume changes that occur during the lithiation and delithiation processes, a common challenge for high-capacity alloy anodes. scispace.comaquametals.com

Electrochemical testing of these germanium-based hybrid anodes demonstrates their potential. researchgate.net The performance of these anodes represents a significant improvement over traditional materials.

| Anode Material | Precursor/Source Compound | Key Performance Metric | Reference |

| Ge-NP:SWCNT Hybrid | This compound (for Ge-NPs) | Reversible capacity up to 900 mAh g⁻¹; 96% first cycle Coulombic efficiency | researchgate.net |

| Ge-NP:SWCNT Hybrid | This compound (for Ge-NPs) | Electrode capacity of 983 mAh g⁻¹ vs Li/Li⁺ | researchgate.net |

| Elastic Ge-CNT-Cu monolith | This compound | High rate capability and cycling performance | scispace.com |

Future Research Perspectives and Unaddressed Challenges

Development of Sustainable Synthetic Routes for Phenyltrimethylgermane

The traditional synthesis of organogermanium compounds, including this compound, often relies on methods that are not environmentally benign, utilizing hazardous reagents and generating significant waste. chemistryjournals.net Future research is increasingly focused on aligning synthetic protocols with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and solvents. chemistryjournals.netijpsat.org

A primary challenge is the high cost of germanium, making resource-efficient synthetic routes economically critical. wikipedia.org Current methods for creating Ge-C bonds often involve the alkylation of germanium halides like germanium tetrachloride with organolithium or Grignard reagents. wikipedia.org The development of greener alternatives is a key research goal. Promising strategies include:

Catalytic Cross-Coupling Reactions: Developing catalytic methods that avoid stoichiometric organometallic reagents can reduce waste and improve safety. wikipedia.org

Use of Greener Solvents: Shifting from traditional volatile organic solvents to more sustainable alternatives like water, ionic liquids, or supercritical fluids is a core tenet of green chemistry. chemistryjournals.net Research into the aqueous synthesis of organogermanium compounds is an emerging area. chemistryjournals.net

Energy-Efficient Methods: Exploring microwave-assisted or flow chemistry processes can lead to reduced reaction times, lower energy consumption, and improved process control compared to conventional batch synthesis. chemistryjournals.net

Renewable Feedstocks: While challenging for organometallic compounds, the long-term vision of green chemistry involves utilizing renewable starting materials. chemistryjournals.net

Recent efforts in the broader field of organogermanium chemistry have highlighted the use of wet chemical reduction methods as a more environmentally friendly approach to producing germanium nanoparticles, suggesting a potential direction for precursor synthesis as well. ijpsat.orgscispace.com The development of sustainable routes for pharmaceuticals, such as the synthesis of pyronaridine (B1678541) in water, provides a model for how these principles can be applied to complex molecule synthesis, offering insights that could be adapted for organometallic precursors. escholarship.org

Exploration of Novel Catalytic Systems for this compound Functionalization

The functionalization of the germanium-carbon bond in this compound offers a pathway to more complex and valuable organogermanium structures. While organogermanes are recognized for their unique reactivity, which is intermediate between organosilanes and organostannanes, the development of catalytic systems for their precise functionalization remains an active area of research. wikipedia.org

Future research will likely focus on several key areas:

Transition-Metal Catalysis: The use of transition metals like palladium, nickel, copper, and rhodium has shown great promise in forming C-Ge bonds and activating them for further reactions. researchgate.net For instance, nickel-catalyzed cross-coupling reactions of chlorogermanes with organic electrophiles are an effective strategy. researchgate.net Cobalt-catalyzed cross-electrophile coupling has also emerged as a mild and efficient method for creating C-Ge bonds with broad functional group tolerance. acs.org

Asymmetric Catalysis: A significant challenge is the development of catalytic asymmetric methods to produce chiral organogermanes, which have potential applications in pharmacology and as organocatalysts. chinesechemsoc.org Copper-catalyzed asymmetric hydrogermylation is a promising approach, though challenges remain due to the larger atomic radius of germanium and the reactivity of hydrogermanes. chinesechemsoc.org

Photoredox Catalysis: Visible-light photocatalysis provides a mild and powerful platform for generating radicals and forging new bonds. researchgate.netrsc.org The application of photoredox systems to organogermanium chemistry allows for reactions like germylation or alkylation under gentle conditions. rsc.org A notable example is the use of a diphenylgermanium dichloride (Ph2GeCl2) cocatalyst to enhance the photoredox α-C(sp3)−H alkylation of primary amines, demonstrating how germanium compounds can act as catalysts themselves. acs.org

C-H Bond Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. mdpi.com Systems that can selectively activate the C-H bonds of the phenyl or methyl groups on this compound would provide direct access to a wide range of derivatives without the need for pre-functionalized substrates.

The activation of stable small molecules is a challenging but important goal in catalysis. uniud.it Understanding the fundamental principles of catalyst activation and metal-support interactions can inform the design of new catalytic systems for organogermanium compounds. uniud.itslideshare.net

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring of Germanium-Carbon Bonds

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new transformations. In-situ spectroscopic monitoring provides real-time data on the concentration of reactants, intermediates, and products, offering mechanistic insights that are unattainable through traditional offline analysis. openaccessjournals.com

Future progress in studying reactions involving this compound will depend on the application and advancement of various spectroscopic techniques:

NMR Spectroscopy: Germanium-73 NMR is a powerful tool for studying organogermanium compounds, but it is challenging due to the low natural abundance and large quadrupole moment of the 73Ge isotope, which often leads to broad signals. researchgate.net The use of ultrahigh-field magnets and advanced techniques like two-dimensional heteronuclear correlation spectroscopy can help overcome these limitations. researchgate.net Correlating NMR parameters with structural data from X-ray crystallography and DFT calculations can provide deep insights into the electronic environment of the germanium center. researchgate.net

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are highly effective for monitoring reactions in real-time. mdpi.com These techniques can track changes in chemical bonds, such as the Ge-C bond, during a reaction. openaccessjournals.com Temperature-dependent Raman and UV-vis spectra have been used to study the stability of Ge=Ge double bonds, demonstrating the utility of these methods for characterizing reactive species. researchgate.net Surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) offer enhanced sensitivity for studying surface reactions or low-concentration species. mdpi.com

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) are valuable for identifying reaction intermediates. researchgate.net Advanced methods like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) provide ultrahigh resolution, enabling the precise characterization of complex mixtures and transient species. spectroscopyonline.com

X-ray Absorption Spectroscopy (XAS): XAS and related synchrotron techniques can provide element-specific information about the local coordination environment and oxidation state of the germanium atom throughout a chemical process.

The combination of these in-situ probes allows for a comprehensive analysis of reaction kinetics and mechanisms, which is crucial for the rational design of new catalysts and synthetic routes for this compound functionalization. openaccessjournals.com

Theoretical Predictions for New this compound Derivatives and Reactivities

Computational and theoretical chemistry are indispensable tools for predicting the structure, stability, and reactivity of new molecules, guiding experimental efforts and providing a framework for understanding chemical phenomena. researchgate.netscispace.com For this compound, theoretical modeling can address several key areas.

Predicting Molecular Properties: Quantum chemical calculations, particularly density functional theory (DFT), can be used to predict geometric parameters, bond dissociation enthalpies, and spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) for known and hypothetical derivatives of this compound. researchgate.netrsc.org Such predictions are crucial for identifying promising synthetic targets and aiding in their experimental characterization. researchgate.net

Modeling Reaction Mechanisms: Theoretical studies can elucidate the pathways of complex reactions, including photolytic rearrangements and catalytic cycles. researchgate.net For example, DFT calculations have been used to study the mechanisms of photoreactions of organogermanes and to understand the different reaction pathways available from triplet and singlet excited states. researchgate.net This knowledge is vital for controlling reaction selectivity and improving yields.

Designing Novel Reactivity: Computational models can explore the reactivity of unusual species, such as germylenes (GeX2), germenyl radicals, and compounds with germanium multiple bonds. researchgate.netrsc.org By modeling the electronic structure of these transient intermediates, researchers can predict their behavior in reactions and design strategies to trap or utilize them. Theoretical studies on germabenzene (B1258468) and other aromatic germanium compounds have shed light on their structure and aromaticity, guiding the synthesis of these unique molecules. researchgate.net

Fractional Derivative Models: In materials science and physics, fractional derivative models are being used to describe complex physical phenomena like non-Darcy flow in porous media. mdpi.com While not yet standard in molecular chemistry, these advanced mathematical tools could potentially be adapted to model complex reaction kinetics or the behavior of organogermanium-based materials where classical models fall short. mdpi.comroutledge.com

The synergy between experimental work and theoretical predictions will continue to be a powerful driver of innovation in organogermanium chemistry, enabling the rational design of new this compound derivatives with tailored electronic and steric properties for specific applications.

Tailored Material Design through this compound Precursors

This compound is a valuable precursor for the synthesis of germanium-containing materials, particularly in the fields of electronics and photonics. cymitquimica.comrsc.org The ability to precisely control the composition, structure, and properties of these materials at the nanoscale is a central goal of modern materials science. wikipedia.org

Future research involving this compound as a material precursor will likely focus on:

Semiconductor Nanostructures: Germanium is a key semiconductor material, and organogermanium precursors are used to create Ge-based nanostructures. wikipedia.org this compound can be used in techniques like organometallic chemical vapor deposition (OMCVD) or atomic force microscope-induced direct-write synthesis to fabricate germanium nanowires and quantum dots. rsc.orgacs.org Future work will aim to refine these processes for better control over the size, shape, and purity of the resulting nanostructures, which is critical for their electronic and optical properties. acs.orgnih.gov

Germanium-Doped Materials: There is interest in creating materials that incorporate germanium alongside other elements, such as silicon or transition metals. rsc.org this compound can serve as a doping source. For example, new germanosilicate ligand platforms are being developed to create precursors for germanium-doped metal oxides, which could have applications in catalysis. rsc.org

Surface Functionalization: The reactivity of this compound can be harnessed to functionalize surfaces, altering their chemical and physical properties. This is relevant for creating tailored interfaces in electronic devices or for surface-mediated catalysis.

Amorphous and Crystalline Thin Films: The thermal decomposition of organogermanium precursors can be used to deposit thin films of amorphous or crystalline germanium. acs.org Research into controlling the crystallinity of Ge nanoparticles by selecting different solvents during synthesis from organogermanium halides highlights the importance of reaction conditions in determining the final material properties. acs.orgnih.gov

The design of next-generation electronic, optoelectronic, and catalytic materials will increasingly rely on the molecular-level control offered by organometallic precursors like this compound. cymitquimica.comuibk.ac.at

Q & A

Q. What are the established synthetic routes for phenyltrimethylgermane, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via alkylation or transmetallation reactions. For example, trimethylgermanium chloride (Me₃GeCl) can react with phenyl Grignard reagents (e.g., PhMgBr) in anhydrous ether or THF under inert atmospheres to avoid hydrolysis . Reaction temperature and stoichiometry significantly impact yield: excess Grignard reagent ensures complete substitution, while low temperatures (-20°C to 0°C) minimize side reactions. Post-synthesis purification via fractional distillation or chromatography is critical, as residual solvents or byproducts (e.g., Mg salts) can affect downstream applications.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the phenyl and methyl group environments. For instance, the Ge-C coupling in ¹³C NMR (~10-15 Hz) distinguishes it from silicon analogs .

- X-ray crystallography : Resolves Ge-C bond lengths (~1.93–1.97 Å) and tetrahedral geometry around germanium .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (C₉H₁₄Ge, m/z ~194) and isotopic patterns (germanium has five natural isotopes) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions compared to silicon or tin analogs?

The Ge–C bond in this compound has lower bond dissociation energy (~243 kJ/mol) compared to Si–C (~318 kJ/mol) or Sn–C (~217 kJ/mol), making it a moderate nucleophile in Stille- or Negishi-type couplings. However, germanium’s larger atomic radius reduces steric hindrance, enabling selective activation in congested systems. Hybrid DFT studies suggest the Ge center’s partial positive charge enhances electrophilic substitution at the phenyl ring .

Q. What experimental and computational strategies resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, solubility)?

Discrepancies in vapor pressure measurements (e.g., 30.0 mmHg at 25°C for tetramethylgermane vs. lower values for phenyl derivatives) arise from impurities or calibration errors. Researchers should:

- Use gas chromatography-mass spectrometry (GC-MS) to verify purity before measurements.

- Apply COSMO-RS simulations to predict solubility in nonpolar solvents (e.g., hexane, benzene) and validate experimentally via gravimetric analysis .

Q. How can this compound be integrated into hybrid materials, and what challenges arise in stability testing?

this compound serves as a precursor for germylene-based polymers or metal-organic frameworks (MOFs). Challenges include:

- Hydrolysis sensitivity : Ge–C bonds degrade in humid conditions; inert handling (glovebox) and stabilizing ligands (e.g., phosphines) are essential .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~180°C, limiting high-temperature applications .

Methodological Guidance

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

- In-situ monitoring : Use UV-Vis or IR spectroscopy to track Ge–C bond cleavage in real time.

- Control experiments : Compare reaction rates under varying temperatures, solvents, and catalysts (e.g., Pd⁰ vs. Ni⁰) to isolate mechanistic pathways .

- Data normalization : Account for solvent polarity effects using the Kamlet-Taft parameters or Hansen solubility coefficients .

Q. How should researchers address discrepancies between computational predictions and experimental results in Ge-containing systems?

- Validate computational models (e.g., DFT with B3LYP/def2-TZVP basis sets) against crystallographic data for bond lengths/angles.

- Incorporate solvent effects explicitly via continuum solvation models (e.g., SMD) .

- Use error analysis frameworks (e.g., mean absolute deviation) to quantify deviations in thermodynamic properties .

Safety and Data Management

Q. What are the critical safety considerations for handling this compound?

- Toxicity : Limited data exist, but analogs like trimethylgermanium chloride cause respiratory irritation; use fume hoods and PPE .

- Storage : Store under argon at -20°C to prevent oxidation. Moisture-sensitive samples require sealed Schlenk flasks .

Q. How can researchers align with FAIR principles when publishing data on germanium organometallics?

- Metadata standards : Use IUPAC nomenclature and include raw spectral files (e.g., JCAMP-DX for NMR) .

- Repositories : Deposit datasets in discipline-specific repositories (e.g., NFDI4Chem for synthesis protocols ).

Retrosynthesis Analysis